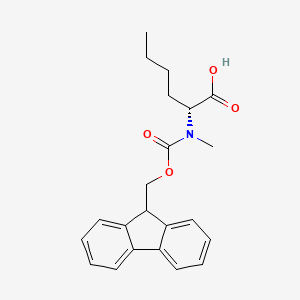

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)hexanoic acid

Vue d'ensemble

Description

®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)hexanoic acid is a compound that belongs to the class of fluorenylmethyloxycarbonyl (Fmoc) protected amino acids. These compounds are widely used in the field of peptide synthesis due to their stability and ease of removal under mild conditions. The Fmoc group serves as a protective group for the amino function, allowing for selective deprotection and subsequent peptide bond formation.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)hexanoic acid typically involves the protection of the amino group of the corresponding amino acid with the Fmoc group. This can be achieved through the reaction of the amino acid with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature.

Industrial Production Methods

On an industrial scale, the production of Fmoc-protected amino acids follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The purification of the final product is typically achieved through crystallization or chromatography techniques.

Analyse Des Réactions Chimiques

Types of Reactions

®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)hexanoic acid undergoes several types of chemical reactions, including:

Deprotection Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine in dimethylformamide.

Coupling Reactions: The compound can participate in peptide bond formation through reactions with other amino acids or peptide fragments in the presence of coupling reagents like HATU or DIC.

Common Reagents and Conditions

Deprotection: Piperidine in dimethylformamide.

Coupling: HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or DIC (N,N’-Diisopropylcarbodiimide) in the presence of a base like N-methylmorpholine.

Major Products Formed

Deprotection: The removal of the Fmoc group yields the free amino acid.

Coupling: Formation of peptide bonds resulting in dipeptides, tripeptides, or longer peptide chains.

Applications De Recherche Scientifique

Applications in Peptide Synthesis

2.1 Fmoc Protection Strategy

The Fmoc group is widely utilized in solid-phase peptide synthesis (SPPS). The use of (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)hexanoic acid allows for:

- Selective Protection: The Fmoc group protects the amino group during peptide synthesis, enabling the sequential addition of amino acids.

- Ease of Removal: The Fmoc group can be easily removed under mild basic conditions, facilitating the synthesis of complex peptides without harsh reagents.

Case Study: Synthesis of Laxaphycin B-Type Peptides

In a study focused on the synthesis of laxaphycin B-type peptides, this compound was employed as a building block. The research demonstrated the effectiveness of Fmoc chemistry in constructing these bioactive peptides, highlighting its utility in pharmaceutical applications .

Medicinal Chemistry Applications

3.1 Antitumor Activity

Research indicates that derivatives of this compound exhibit potential antitumor properties. These compounds can be modified to enhance their efficacy against various cancer cell lines.

3.2 Drug Delivery Systems

The compound's structural features enable it to be incorporated into drug delivery systems. Its ability to form stable conjugates with therapeutic agents enhances the solubility and bioavailability of poorly soluble drugs.

Mécanisme D'action

The primary mechanism of action of ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)hexanoic acid involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino function during the synthesis process, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in peptide bond formation, enabling the sequential assembly of peptide chains.

Comparaison Avec Des Composés Similaires

Similar Compounds

- ®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-methylphenyl)propanoic acid

- (9H-Fluoren-9-ylmethoxy)carbonyl]amino}methyl)boronic acid

Uniqueness

®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)hexanoic acid is unique due to its specific structure, which includes a hexanoic acid backbone and a methyl-substituted amino group. This structural configuration imparts distinct reactivity and stability characteristics, making it particularly suitable for certain peptide synthesis applications where other Fmoc-protected amino acids may not perform as effectively.

Activité Biologique

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)hexanoic acid, a derivative of fluorenone, has garnered attention in recent research due to its potential biological activities. The fluorenone scaffold is known for its diverse pharmacological properties, including antimicrobial, antiviral, and anticancer activities. This article will explore the biological activity of this compound, focusing on its mechanisms of action and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 482.57 g/mol. The compound features a fluorenyl moiety linked to a hexanoic acid derivative, which may influence its biological interactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of fluorenone derivatives. For instance, compounds derived from the fluorenone structure have shown significant activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus and Escherichia coli . The substituents on the aryl moiety were found to be critical in determining both the spectrum and intensity of the inhibitory effects .

Case Study: Antimicrobial Evaluation

In a study assessing new O-aryl-carbamoyl-oxymino-fluorene derivatives, it was reported that certain compounds exhibited low inhibitory concentrations against multiple pathogens, suggesting that structural modifications could enhance bioactivity .

| Compound Name | Bacterial Strain | Inhibition Concentration (μg/mL) |

|---|---|---|

| Tilorone | Bacillus anthracis | 100 |

| Fluorenone Derivative | Staphylococcus aureus | 50 |

| New Derivative | Escherichia coli | 75 |

Antiviral Activity

Fluorenone derivatives have also been investigated for their antiviral properties. For example, certain compounds showed promising results as inhibitors of Plasmodium falciparum, with moderate cytotoxicity against human cells . The selectivity of these compounds towards their targets indicates their potential for further development.

Case Study: Inhibition of Plasmodium falciparum

In vitro studies demonstrated that specific fluorenone-based compounds inhibited the growth of multidrug-resistant strains of P. falciparum, showcasing their potential as antimalarial agents .

Anticancer Activity

The anticancer properties of fluorenone derivatives are attributed to their ability to inhibit key enzymes involved in cancer cell proliferation. For instance, some derivatives have been identified as type I topoisomerase inhibitors, which play a crucial role in DNA replication and repair processes .

Case Study: Topoisomerase Inhibition

A series of 2,7-diamidofluorenones were synthesized and tested for antiproliferative activity. The results indicated that modifications in side chains significantly affected their efficacy as anticancer agents .

| Compound | Activity Type | Mechanism |

|---|---|---|

| Tilorone | Antiproliferative | Type I topoisomerase inhibition |

| Fluorenone Derivative | Cytotoxicity | Induction of apoptosis |

Propriétés

IUPAC Name |

(2R)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25NO4/c1-3-4-13-20(21(24)25)23(2)22(26)27-14-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h5-12,19-20H,3-4,13-14H2,1-2H3,(H,24,25)/t20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZZXDYZWHUAOEK-HXUWFJFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[C@H](C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301194451 | |

| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N-methyl-D-norleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301194451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

367.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217482-47-7 | |

| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N-methyl-D-norleucine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1217482-47-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N-methyl-D-norleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301194451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.